2-(Difluoromethoxy)naphthalene-1-acetic acid
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Overview
Description
2-(Difluoromethoxy)naphthalene-1-acetic acid is an organic compound with the molecular formula C13H10F2O3 It is a derivative of naphthalene, featuring a difluoromethoxy group attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)naphthalene-1-acetic acid typically involves the introduction of the difluoromethoxy group to the naphthalene ring followed by the acetic acid moiety. One common method involves the reaction of naphthalene with difluoromethyl ether in the presence of a strong base, such as sodium hydride, to form the difluoromethoxy derivative. This intermediate is then subjected to further reactions to introduce the acetic acid group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)naphthalene-1-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,2-dicarboxylic acid, while reduction could produce 2-(difluoromethoxy)naphthalene-1-ethanol.
Scientific Research Applications
2-(Difluoromethoxy)naphthalene-1-acetic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions, especially those involving fluorinated groups.
Industry: Used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)naphthalene-1-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This interaction can modulate various biological processes, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: A closely related compound with similar structural features but lacking the difluoromethoxy group.
2-(Difluoromethoxy)acetic acid: Another related compound with the difluoromethoxy group attached to a simpler acetic acid backbone.
Uniqueness
2-(Difluoromethoxy)naphthalene-1-acetic acid is unique due to the presence of both the naphthalene ring and the difluoromethoxy group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10F2O3 |
---|---|
Molecular Weight |
252.21 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O3/c14-13(15)18-11-6-5-8-3-1-2-4-9(8)10(11)7-12(16)17/h1-6,13H,7H2,(H,16,17) |
InChI Key |
JOVJNBFQSNWTCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)OC(F)F |
Origin of Product |
United States |
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